molecular formula C6H8O2 B1209433 Cyclotene CAS No. 80-71-7

Cyclotene

Cat. No.: B1209433
CAS No.: 80-71-7
M. Wt: 112.13 g/mol
InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
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Description

Cyclotene, also known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a volatile organic compound with the molecular formula C6H8O2. It is characterized by its caramel-like odor and is commonly used as a flavoring agent in the food industry. This compound is a product of the Maillard reaction, which occurs between amino acids and reducing sugars during the thermal processing of food .

Mechanism of Action

Target of Action

Cyclotene, also known as 2-Hydroxy-3-methylcyclopent-2-enone, primarily targets two enzymes: aldose reductase (AR) and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus. Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of the skin and hair.

Mode of Action

This compound acts as an inhibitor of both aldose reductase and tyrosinase . It binds to these enzymes and reduces their activity, thereby influencing the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of aldose reductase by this compound impacts the polyol pathway , a two-step metabolic pathway that converts glucose to fructose. By inhibiting aldose reductase, this compound can potentially prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

The inhibition of tyrosinase affects the melanogenesis pathway , which is responsible for melanin production. This could potentially lead to a decrease in melanin synthesis, impacting skin pigmentation .

Result of Action

The inhibition of aldose reductase by this compound could potentially help in the prevention and treatment of diabetic complications . On the other hand, the inhibition of tyrosinase could lead to a decrease in melanin production, which could be beneficial in the treatment of hyperpigmentation and could be used in the development of skin-whitening agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotene can be synthesized through the acyloin condensation of alkylglutaric esters. This method involves treating the esters with sodium in liquid ammonia-ether, followed by oxidation with cupric acetate in methanol . Another approach involves using sodium in the presence of chlorotrimethylsilane in toluene, followed by acid-catalyzed hydrolysis .

Industrial Production Methods: In industrial settings, this compound is typically produced through the Maillard reaction, where hydrolyzed vegetable proteins react with reducing sugars under thermal conditions. This process generates various volatile compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclotene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: It can be reduced to form different derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cupric acetate and other metal-based oxidants.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired product.

Major Products: The major products formed from these reactions include various substituted cyclopentenones and other derivatives .

Scientific Research Applications

Cyclotene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Furfuryl alcohol
  • Maltol
  • Furans
  • Pyrans

Comparison: Cyclotene is unique due to its specific structure and the caramel-like flavor it imparts. While other compounds like furfuryl alcohol and maltol also contribute to flavor, this compound’s distinct odor and formation pathway set it apart .

Properties

IUPAC Name

2-hydroxy-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKWWQIUFSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035128
Record name Cyclotene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution
Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
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Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol)
Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

80-71-7
Record name 2-Hydroxy-3-methyl-2-cyclopenten-1-one
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Record name Cyclotene
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Record name Cyclotene
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Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
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Record name Cyclotene
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Record name 2-hydroxy-3-methylcyclopent-2-enone
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Record name METHYLCYCLOPENTENOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Cyclotene?

A1: this compound's molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exists primarily as the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q3: Does this compound form hydrates?

A3: Yes, this compound forms a hydrate (C6H8O2.H2O) where the water molecule is hydrogen-bonded to the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q4: Is this compound found naturally?

A4: Yes, this compound is a natural product identified in cellulose cigarette smoke condensate. [] It is also found in oak wood used for barrel making, contributing to the "toasty caramel" aroma. []

Q5: What is the role of this compound in food flavor?

A5: this compound contributes to the aroma profile of various foods. It's a significant flavor component in roasted chicory brews, imparting a "toasty caramel" note. [] It is also found in "Wasanbon" sugar, a traditional Japanese sugar, and its concentration increases upon heating the sugar. []

Q6: How does this compound interact with other compounds in food systems?

A6: In low-moisture baking models, this compound generation is significantly reduced in the presence of ferulic acid. Ferulic acid reacts with Maillard intermediates, impacting the formation of various aroma compounds, including this compound. []

Q7: What are the key material properties of this compound polymers?

A7: this compound polymers, specifically benzocyclobutene (BCB)-based polymers, are known for their low dielectric constant, low dielectric loss, low moisture absorption, excellent planarization properties, good thermal stability, high optical clarity, and compatibility with various metallization systems. [, , , , ]

Q8: What are the applications of this compound in microelectronics?

A8: this compound polymers are used as dielectric materials in microelectronics, specifically in multichip modules, thin-film microstrip lines, and as interlayer dielectrics. They are well-suited for high-frequency applications due to their low dielectric properties and low dispersion up to terahertz frequencies. [, , , , , ]

Q9: How does moisture affect the electrical properties of this compound?

A9: While this compound polymers are known for their low moisture absorption, exposure to high humidity can still impact their electrical properties. Studies show that the dielectric constant of this compound increases after humidity stress, and the breakdown voltage and leakage current of this compound-based capacitors degrade significantly under humid conditions. []

Q10: How is this compound used in the fabrication of microelectromechanical systems (MEMS)?

A10: this compound is utilized as a diaphragm material in MEMS-based infrared detectors due to its low thermal conductivity, robustness, chemical inertness, low curing temperature, and high structure yield. Its compatibility with micromachining techniques makes it suitable for post-IC processing. []

Q11: How does this compound contribute to the development of silicon photonics?

A11: this compound is used as a bonding agent in silicon photonics for attaching III-V semiconductor dies onto silicon-on-insulator (SOI) substrates. Its planarizing properties and low curing temperature allow for the creation of ultra-thin bonding layers, crucial for efficient heat dissipation and optical coupling in photonic devices. [, ]

Q12: What are the advantages of using this compound for bonding in silicon photonics?

A12: Compared to other bonding methods, this compound offers several advantages: its planarizing properties eliminate the need for chemical-mechanical polishing, the low curing temperature makes it compatible with processed SOI substrates, and the bonding process minimizes edge effects, making it suitable for small dies. []

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